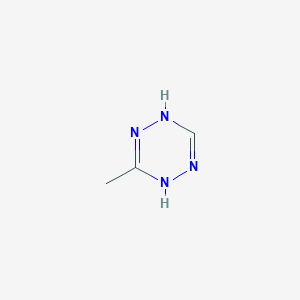
Lithium;pyridine;perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;pyridine;perchlorate is a compound that combines lithium, pyridine, and perchlorate ions Lithium is a soft, silvery-white alkali metal, pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N, and perchlorate is a powerful oxidizing agent with the chemical formula ClO4-
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium;pyridine;perchlorate can be synthesized through the reaction of lithium perchlorate with pyridine. One common method involves the oxidative deoxygenation of alcohols in the presence of lithium perchlorate and pyridine . The reaction typically requires specific conditions such as controlled temperature and the presence of catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of high-purity reactants, precise control of reaction conditions, and advanced purification techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Lithium;pyridine;perchlorate undergoes various types of chemical reactions, including:
Oxidation: Due to the presence of the perchlorate ion, the compound can act as a strong oxidizing agent.
Reduction: The lithium ion can participate in reduction reactions.
Substitution: Pyridine can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids, bases, and other oxidizing or reducing agents. Reaction conditions often involve controlled temperatures, solvents like water or organic solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized organic compounds, while substitution reactions can produce a range of substituted pyridine derivatives.
Scientific Research Applications
Lithium;pyridine;perchlorate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential effects on biological systems, including its role in enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of certain neurological disorders.
Mechanism of Action
The mechanism of action of lithium;pyridine;perchlorate involves its interaction with molecular targets and pathways within chemical and biological systems. The lithium ion can modulate neurotransmitter activity and intracellular signaling pathways, while the perchlorate ion can act as an oxidizing agent, affecting redox reactions. Pyridine can interact with various enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Lithium perchlorate: A strong oxidizing agent used in various chemical reactions.
Pyridine perchlorate: Similar in structure but lacks the lithium ion.
Other perchlorates: Such as sodium perchlorate and potassium perchlorate, which have similar oxidizing properties but different cations.
Uniqueness
The presence of lithium enhances its reactivity and potential therapeutic effects, while pyridine provides a versatile organic framework for various chemical modifications .
Properties
CAS No. |
138558-39-1 |
|---|---|
Molecular Formula |
C5H5ClLiNO4 |
Molecular Weight |
185.5 g/mol |
IUPAC Name |
lithium;pyridine;perchlorate |
InChI |
InChI=1S/C5H5N.ClHO4.Li/c1-2-4-6-5-3-1;2-1(3,4)5;/h1-5H;(H,2,3,4,5);/q;;+1/p-1 |
InChI Key |
UMBLPEOBJVLUNO-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=CC=NC=C1.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]phosphonic acid](/img/structure/B14279224.png)

![N'-{1-[(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}-N,N-dipropylmethanimidamide](/img/structure/B14279229.png)




![1-[Dimethyl(phenyl)silyl]hexan-1-OL](/img/structure/B14279264.png)





